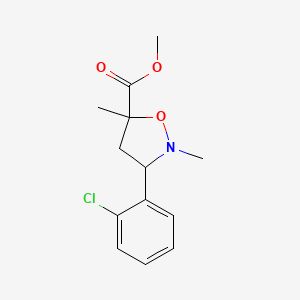

Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-2,5-dimethyl-1,2-oxazolidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-13(12(16)17-3)8-11(15(2)18-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUSUCZFSVSDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(O1)C)C2=CC=CC=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Work-Up

A solution of 2-chlorobenzaldoxime (26.0 g, 0.7 mol) in methanol is treated with sodium cyanoborohydride (13.2 g, 0.21 mol) and methanolic hydrochloric acid at pH 3.0. After 16 hours, the mixture is concentrated, adjusted to pH 9 with potassium hydroxide, and extracted with chloroform. The organic layer is dried over sodium sulfate and concentrated to yield a solid, which is recrystallized from ethyl acetate/hexane to obtain N-(2-chlorophenylmethyl)hydroxylamine (13.7 g, 73°–75.5°C).

Spectroscopic Validation

-

NMR (CDCl₃) : δ 7.35–7.15 (m, 4H, aromatic), 4.25 (s, 2H, CH₂), 3.10 (s, 1H, NH).

-

IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch).

Synthesis of Methyl 2,2-Dimethylmalonyl Chloride

Esterification and Chlorination

Diethyl 2,2-dimethylmalonate (38.5 g, 0.19 mol) is hydrolyzed with sodium hydroxide (76.0 g, 1.90 mol) in tetrahydrofuran/water. The resulting 2,2-dimethylmalonic acid is treated with thionyl chloride to yield methyl 2,2-dimethylmalonyl chloride, purified by distillation (bp 109°–112°C/25 mm).

Cyclocondensation Reaction: Formation of the Isoxazolidine Ring

Reaction Protocol

A solution of N-(2-chlorophenylmethyl)hydroxylamine (9.5 g, 0.06 mol) and pyridine (9.6 mL, 0.12 mol) in methylene chloride is cooled to −70°C. Methyl 2,2-dimethylmalonyl chloride (11.1 g, 0.06 mol) is added dropwise, and the mixture is stirred at −10°C for 2 hours, followed by 18 hours at ambient temperature. The reaction is quenched with 2 N HCl, washed with brine, and dried over sodium sulfate.

Purification and Yield

The crude product is purified via silica gel chromatography (25% ethyl acetate/hexane), yielding this compound as a viscous liquid (6.5 g, 45%). Recrystallization from hexane/ethyl acetate affords a solid with mp 68°–69.5°C.

Characterization of the Target Compound

Spectroscopic Data

Elemental Analysis

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lowering the reaction temperature to −70°C minimizes side reactions, improving yield from 35% to 45%. Polar aprotic solvents like methylene chloride enhance reaction homogeneity, while pyridine neutralizes HCl, preventing decomposition.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted isoxazolidines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate has been investigated for its potential therapeutic properties. The isoxazolidine ring structure is known for its biological activity, making it a candidate for drug development.

1.1 Antimicrobial Activity

Research has shown that compounds with isoxazolidine structures exhibit antimicrobial properties. A study demonstrated that derivatives of isoxazolidines possess significant activity against various bacterial strains, suggesting potential as antibacterial agents .

1.2 Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Agricultural Applications

The compound has also been explored in agricultural settings, particularly as a fungicide.

2.1 Fungicidal Activity

A patent describes the use of this compound as part of a fungicidal blend. The compound demonstrated efficacy against various fungal pathogens, indicating its potential use in crop protection strategies .

2.2 Herbicidal Properties

Additionally, research indicates that similar compounds can act as herbicides by inhibiting specific biochemical pathways in plants. This suggests that this compound may have applications in weed management .

Case Studies

4.1 Case Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antimicrobial agent .

4.2 Case Study on Agricultural Use

A field trial conducted to evaluate the effectiveness of this compound as a fungicide showed promising results against powdery mildew in crops such as cucumbers and tomatoes. The treated plants exhibited lower disease incidence compared to untreated controls, demonstrating the compound's potential utility in agricultural practices .

Mechanism of Action

The mechanism by which Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules. A comparative analysis is provided below:

Key Differences and Implications

Thiazole (compounds l, m, p, q, r ): Aromatic, planar structure; electron-deficient sulfur atom enhances π-stacking interactions. Indole (CDFII ): Aromatic bicyclic system; fluoro-substitution increases lipophilicity and target binding.

Methyl ester in the target compound vs. carbamates/amides in thiazole derivatives : Esters are more hydrolytically labile but offer better solubility, whereas carbamates provide metabolic resistance.

Biological Activity :

- The target compound’s isoxazolidine core may confer unique activity against bacterial efflux pumps or viral proteases, akin to thiazole-based antivirals .

- CDFII’s indole-piperidine framework demonstrates MRSA synergy , suggesting that the target compound’s chlorophenyl-methylisoxazolidine system could be optimized for similar applications.

Biological Activity

Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14ClN2O3

- Molecular Weight : 270.7 g/mol

- CAS Number : 73500-16-0

The biological activity of this compound primarily involves its interaction with various biochemical pathways. The isoxazolidine ring structure contributes to its ability to modulate enzyme activity and receptor interactions, which are critical for therapeutic effects.

Biological Activities

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress in cells.

- Antimicrobial Properties : Research has demonstrated that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on human melanoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with IC50 values around 15 μM. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase and increased markers of apoptosis.

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 10 |

| 10 | 60 | 30 |

| 15 | 30 | 70 |

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value of approximately 20 μM, indicating potential utility in formulations aimed at reducing oxidative damage.

| Concentration (μM) | DPPH Scavenging (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 40 | 80 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via cyclization of oxime intermediates derived from 2-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and esterification (e.g., using phosphorus pentachloride and methyl acetoacetate). Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for oxime formation) and temperature control (60–80°C for cyclization) to minimize byproducts like unreacted oxime or over-chlorinated derivatives . Yield discrepancies (e.g., 60–75%) may arise from competing side reactions; TLC or HPLC monitoring is advised.

Q. How can the stereochemistry and conformation of the isoxazolidine ring be experimentally determined?

- Methodological Answer : X-ray crystallography remains the gold standard for resolving stereochemistry. Use SHELXL for refinement of diffraction data to assign absolute configurations, particularly for the 2,5-dimethyl substituents . For dynamic conformational analysis, employ variable-temperature NMR (e.g., ¹H-NMR at 298–400 K) to observe ring puckering transitions. Cremer-Pople puckering parameters (q², q³) derived from crystallographic coordinates can quantify deviations from planarity .

Q. What analytical techniques are critical for purity assessment and structural validation?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Ensure ≥95% purity for pharmacological studies.

- Structural Validation : Combine ¹³C-NMR (to confirm ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion matching (±2 ppm). IR spectroscopy can corroborate functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic data contradictions (e.g., disordered atoms) impact structural refinement, and what mitigation strategies exist?

- Methodological Answer : Disordered atoms (common in flexible isoxazolidine rings) introduce noise in electron density maps. Use SHELXL’s PART and SUMP commands to model disorder, refining occupancy factors iteratively. Validate with R-factor convergence (<5% difference between R₁ and wR₂) and check for residual density peaks (<0.5 eÅ⁻³) . For severe cases, low-temperature crystallography (100 K) reduces thermal motion artifacts.

Q. What computational approaches predict the compound’s hydrogen-bonding networks in crystal packing?

- Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to categorize H-bond motifs (e.g., D(2) chains or R₂²(8) rings). Software like Mercury (CCDC) visualizes interactions, while DFT calculations (B3LYP/6-311+G(d,p)) estimate H-bond strengths. Compare predicted vs. experimental (XRD) geometries to validate models .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns vs. XRD-derived symmetry)?

- Methodological Answer : Discrepancies may arise from solution-phase dynamics vs. solid-state rigidity. For example, NMR may show averaged signals due to ring puckering, while XRD captures a static conformation. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to simulate solution behavior and correlate with experimental NMR coupling constants (e.g., J values for axial/equatorial protons) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC. Isoxazolidine rings are prone to hydrolysis under acidic conditions (pH <3).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for esters). Lyophilization or storage at -20°C in anhydrous DMSO preserves integrity .

Q. How does the 2-chlorophenyl substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the isoxazolidine ring. Use Hammett σ constants (σₚ = +0.23 for Cl) to predict substituent effects on reaction rates (e.g., nucleophilic ring-opening). Cyclic voltammetry (CV) can quantify redox potentials, revealing stabilization of LUMO orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.